molecular formula C38H59FO6 B1670330 Dexamethasone Palmitate CAS No. 14899-36-6

Dexamethasone Palmitate

Cat. No.: B1670330
CAS No.: 14899-36-6
M. Wt: 630.9 g/mol
InChI Key: WDPYZTKOEFDTCU-WDJQFAPHSA-N
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Description

Molecular Architecture and Crystalline Polymorphism

Dexamethasone palmitate (C₃₈H₅₉FO₆) is a steroidal ester comprising a dexamethasone core covalently linked to a palmitic acid chain via an ester bond at the C21 position. Its molecular structure includes:

  • A fluorinated glucocorticoid backbone with anti-inflammatory activity.
  • A hydrophobic palmitate tail (C₁₆H₃₁COO⁻) that enhances lipid solubility and alters pharmacokinetic properties.

Two polymorphic crystalline forms have been identified:

Form Solvent of Crystallization Crystal System Key Structural Features
A Acetone P2₁2₁2₁ Trimer ring motifs with hydrogen-bonded dexamethasone layers
B n-Heptane P2₁2₁2₁ Dimer synthons with alternating palmitate and dexamethasone layers

Form B’s crystal structure reveals a fully extended palmitate chain oriented perpendicular to the dexamethasone ring, creating distinct lipophilic (palmitate-rich) and hydrophilic (dexamethasone-rich) layers. This separation mimics phospholipid bilayers, suggesting potential interactions with cellular membranes.

Conformational Analysis of Hydrophobic-Hydrophilic Domains

The palmitate moiety induces a conformational dichotomy in this compound:

  • Hydrophobic Domain :
    • The palmitate chain adopts an all-trans conformation, maximizing van der Waals interactions in lipid environments.
    • This domain facilitates encapsulation into lipid-based nanoparticles (e.g., solid lipid nanoparticles, SLNs) and liposomes.
  • Hydrophilic Domain :
    • The dexamethasone core retains hydrogen-bonding capacity through its fluorine, hydroxyl, and ketone groups.
    • In crystalline Form B, dexamethasone molecules form dimeric synthon pairs via intermolecular hydrogen bonds, stabilizing the hydrophilic layer.

This structural dichotomy enables targeted delivery to macrophages and inflamed tissues, where esterases hydrolyze the prodrug to release active dexamethasone.

Solubility Profile in Organic Solvents and Lipid Matrices

This compound’s solubility is influenced by its dual-domain structure:

Solvent Solubility (mg/mL) Notes
Ethanol ~16 High solubility due to moderate polarity
DMSO ~10 Polar aprotic solvent enhances dissolution
DMF ~20 Strong solvation of the dexamethasone core
Lipid Matrices High (SLNs, PLGA-PEG) Hydrophobic palmitate enables encapsulation in lipid nanoparticles

In lipid matrices, its solubility exceeds 93% in SLNs due to hydrophobic interactions with matrix lipids like trilaurin. Conversely, aqueous solubility is negligible (<1 mg/mL), necessitating lipid-based delivery systems.

Thermal Stability and Phase Transition Behavior

Key thermal properties include:

Property Value Relevance
Melting Point 60–65°C Indicative of crystalline polymorphism
Boiling Point ~710°C (predicted) Reflects high thermal stability
Glass Transition Not reported Likely influenced by lipid matrix in formulations

Differential scanning calorimetry (DSC) studies on polymorphs reveal distinct melting points:

  • Form A : Higher melting point (~65°C) due to trimeric hydrogen-bonded networks.
  • Form B : Lower melting point (~60°C) from dimeric synthon arrangements.

This thermal behavior impacts formulation stability, with Form A showing greater resistance to polymorphic transitions during processing.

Properties

IUPAC Name

[2-[(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] hexadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H59FO6/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-34(43)45-26-33(42)38(44)27(2)23-31-30-20-19-28-24-29(40)21-22-35(28,3)37(30,39)32(41)25-36(31,38)4/h21-22,24,27,30-32,41,44H,5-20,23,25-26H2,1-4H3/t27-,30+,31+,32+,35+,36+,37+,38+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDPYZTKOEFDTCU-WDJQFAPHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(=O)C1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OCC(=O)[C@]1([C@@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)F)O)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H59FO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8022903
Record name Dexamethasone palmitate
Source EPA DSSTox
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Molecular Weight

630.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14899-36-6
Record name Dexamethasone palmitate
Source CAS Common Chemistry
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Record name Dexamethasone palmitate [JAN]
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Record name Dexamethasone palmitate
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Record name Pregna-1,4-diene-3,20-dione, 9-fluoro-11,17-dihydroxy-16-methyl-21-[(1-oxohexadecyl)oxy]-, (11β,16α)-;
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Record name DEXAMETHASONE PALMITATE
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Preparation Methods

Composition and Formulation Design

The fat emulsion concentrated solution method, as detailed in CN104706574A, utilizes a blend of lipids, surfactants, and stabilizers to create a self-emulsifying system. A representative formulation (Sample 3) comprises:

Component Quantity (grams)
Dexamethasone palmitate 3.0
Soybean oil 50.0
1,2-Propylene glycol 9.0
Soybean lecithin 12.0
Polyglycerol acrylate 2.6
Polyethyleneglycol-12-hydroxy stearin 13.0
Tween 80 10.0
Vitamin E 0.35
Oleic acid 0.05

This formulation achieves spontaneous emulsification upon contact with aqueous media, eliminating the need for homogenization.

Manufacturing Process

The preparation involves three critical phases:

  • Lipid Phase Preparation : Soybean lecithin and polyglycerol acrylate are dissolved in soybean oil at 30°C under high-speed stirring (10,000 rpm) to form a transparent solution.
  • Drug Incorporation : this compound is added to the lipid phase at 75°C with continuous stirring (1,000 rpm) until homogeneity.
  • Aqueous Phase Integration : 1,2-Propylene glycol, Tween 80, polyethyleneglycol-12-hydroxy stearin, oleic acid, and vitamin E are incorporated at 45°C under moderate agitation (500 rpm). The final product is sterilized via 0.22 μm microfiltration.

Key Outcomes

  • Particle Size : Post-emulsification, the system yields particles with an average diameter of 0.2 μm and narrow polydispersity, ideal for intravenous administration.
  • Stability : The formulation remains single-phase and transparent under multigelation stress, with no phase separation observed during accelerated stability testing.

Spray-Dried Porous Particle Preparation

Matrix Composition and Spray-Drying Parameters

A study published in Scientific Research Publishing outlines a method combining hyaluronic acid (HA) and 1,2-dipalmitoyl-sn-glycero-3-phosphatidylcholine (DPPC) to create porous particles for sustained release. The formulation includes:

  • HA Solution : 200 mg HA dissolved in 150 mL water.
  • Ethanolic Phase : 750 mg DPPC and 50 mg this compound dissolved in 350 mL ethanol.

The spray-drying process employs a BÜCHI B-290 system with a 0.7 mm nozzle, operating at:

  • Inlet Temperature : 120°C
  • Outlet Temperature : 75°C
  • Feed Rate : 5 mL/min
  • Aspirator Rate : 90%.

Structural and Release Characteristics

  • Porosity : Particles exhibit a honeycomb structure, enhancing drug loading capacity (15–20% w/w).
  • In Vitro Release : Over 80% of this compound is released within 72 hours in simulated vitreous fluid, attributed to HA’s hydrophilicity and DPPC’s lipid-mediated diffusion.

Oil-in-Water Emulsion for Intravitreal Injection

Emulsion Design and Pharmacokinetics

An intravitreal (IVT) emulsion evaluated in PubMed utilizes this compound in a soybean oil-in-water system. The formulation, administered as a single 1,280 μg dose in rabbits, demonstrates:

  • Retinal Half-Life : 189 days for this compound, with sustained dexamethasone levels (>500 ng/g) in choroidal tissue for 9 months.
  • Safety Profile : No adverse ocular effects (e.g., cataracts, elevated intraocular pressure) observed at therapeutic doses.

Comparative Efficacy in Preclinical Models

  • VEGF Inhibition : 89% reduction in vascular leakage in rabbit models.
  • Choroidal Neovascularization : 76% suppression in laser-induced rat models.

Comparative Analysis of Preparation Methods

Parameter Fat Emulsion Porous Particles IVT Emulsion
Particle Size (μm) 0.2 5–10 0.1–0.3
Drug Loading (%) 3.0 15–20 0.5–1.0
Release Duration 24–48 hours 72 hours 9 months
Sterilization 0.22 μm filtration Aseptic spray-drying Terminal filtration

Scientific Research Applications

Pulmonary Inflammation Treatment

Solid Lipid Nanoparticles

Recent studies have demonstrated the effectiveness of solid lipid nanoparticles loaded with dexamethasone palmitate in treating pulmonary inflammation, particularly pneumonia. These nanoparticles exhibit high drug loading efficiency and stability, targeting alveolar macrophages for local delivery via nebulization. In vitro studies indicated significant reductions in pro-inflammatory cytokines (e.g., tumor necrosis factor-α and interleukin-6) from activated macrophages. In vivo experiments confirmed that these nanoparticles could effectively control acute pulmonary infections without causing adverse immune responses .

Feature Details
Formulation Solid lipid nanoparticles
Target Delivery Alveolar macrophages
Administration Route Nebulization
Key Findings Reduced cytokine levels in lung tissue

Epstein-Barr Virus-Associated Hemophagocytic Lymphohistiocytosis

Clinical Case Studies

A nationwide survey in Japan reported the use of this compound in treating children with Epstein-Barr virus-associated hemophagocytic lymphohistiocytosis (EBV-HLH). The treatment led to significant clinical improvements: fever resolution in 77% of cases, cytopenia resolution in 38%, and splenomegaly improvement in 77%. Notably, a reduction in ferritin levels was observed in 62% of patients after one week of treatment. The safety profile was favorable, with minimal adverse events reported .

Outcome Percentage of Patients
Fever Resolution77%
Cytopenia Resolution38%
Splenomegaly Improvement77%
Ferritin Reduction62%

Rheumatoid Arthritis

Nanoparticle Formulations

This compound has been formulated into nanoparticles for targeted delivery in rheumatoid arthritis treatment. These nanoparticles demonstrated passive accumulation in inflamed joints, leading to significant therapeutic effects at low doses (1 mg/kg) without adverse effects. The formulation improved anti-inflammatory activity while minimizing systemic exposure, thus enhancing the overall safety profile .

Postoperative Pain Management

Local Anesthetic Infiltration

A recent trial investigated the use of this compound emulsion as an adjunct to local anesthetic infiltration during major spine surgeries. Preliminary findings suggest that this compound may provide superior analgesic effects compared to local anesthetics alone, potentially improving postoperative pain management .

Liver Metabolism Studies

Hepatic Effects

Research on primary rat hepatocytes revealed that this compound influences lipid metabolism significantly. When combined with palmitic acid, it resulted in increased intracellular triglyceride accumulation and altered fatty acid composition, which could have implications for understanding nonalcoholic fatty liver disease development .

Mechanism of Action

Dexamethasone palmitate exerts its effects by binding to glucocorticoid receptors, leading to the suppression of inflammatory gene expression. This results in decreased production of pro-inflammatory cytokines and chemokines, reduced migration of inflammatory cells, and stabilization of cell membranes. The compound also inhibits the activation of nuclear factor-kappa B (NF-κB) and other transcription factors involved in the inflammatory response .

Comparison with Similar Compounds

Pharmacokinetic Properties

DXP exhibits distinct pharmacokinetic advantages over conventional dexamethasone formulations, such as dexamethasone sodium phosphate (DSP). Key differences are summarized below:

Parameter Dexamethasone Sodium Phosphate (DSP) Dexamethasone Palmitate (DXP)
Preparation Water-soluble formulation Lipid microsphere/nanoparticle
Plasma Concentration Low High
α Half-Life 0.14 hours 0.32 hours
Elimination Half-Life 5.48 hours 2.17 hours
Tissue Distribution Low in inflamed tissue High in inflamed tissue
ED50 (Anti-inflammatory) 0.45 mg/kg 0.08 mg/kg (5.6× potency)

Key Findings :

  • DXP’s lipid formulation prolongs its local activity and enhances uptake in macrophages and inflamed tissues .
  • Despite a shorter elimination half-life, DXP’s sustained release mechanism ensures prolonged efficacy compared to DSP .

Pharmacodynamic Efficacy

Comparison with Other Dexamethasone Esters

DXP demonstrates superior efficacy in chronic inflammatory models compared to other dexamethasone derivatives:

Model DXP Efficacy vs. DSP Reference
Carrageenin Granuloma 5.3× higher
Adjuvant Arthritis 3.3× higher
Fc Receptor Phagocytosis 2× greater inhibition

Mechanistic Advantages :

  • DXP’s lipid microspheres are preferentially absorbed by macrophages, suppressing pro-inflammatory cytokine release and phagocytosis more effectively than DSP .
  • In HLH, DXP depletes activated macrophages in bone marrow, improving survival post-hematopoietic cell transplantation .
(a) Rheumatoid Arthritis
  • DXP vs. DSP : Intra-articular DXP provides sustained pain relief for 1–2 weeks, whereas DSP requires frequent dosing .
  • DXP vs. Nanomedicine Combinations: Co-delivery of DXP with siRNA (e.g., Mcl-1 siRNA) shows synergistic suppression of synovial inflammation, outperforming DSP monotherapy .
(b) Postoperative Analgesia
  • DXP vs. Particulate Steroids: DXP can be safely mixed with local anesthetics (e.g., ropivacaine) without crystallization, unlike betamethasone sodium phosphate .
(c) Pulmonary Inflammation
  • DXP-Loaded Nanoparticles: Solid lipid nanoparticles (SLNs) containing DXP achieve 24-hour sustained release in lungs, reducing systemic exposure compared to inhaled DSP .

Biological Activity

Dexamethasone palmitate (DP) is a synthetic corticosteroid that combines dexamethasone with palmitic acid, enhancing its pharmacokinetic properties and biological activity. This article explores the biological activity of DP, focusing on its anti-inflammatory effects, tissue distribution, and clinical applications, supported by data tables and case studies.

Overview of this compound

Dexamethasone is a potent glucocorticoid used primarily for its anti-inflammatory and immunosuppressive properties. The palmitate esterification enhances its solubility and bioavailability, allowing for more effective delivery to target tissues.

This compound exerts its effects through multiple mechanisms:

  • Glucocorticoid Receptor Agonism : It binds to glucocorticoid receptors, modulating gene expression involved in inflammation and immune responses.
  • Inhibition of Pro-inflammatory Cytokines : DP reduces the secretion of cytokines such as TNF-α and IL-6 from macrophages, thereby diminishing inflammation .
  • Enhanced Lipid Solubility : The palmitate moiety increases the compound's affinity for cell membranes, facilitating better cellular uptake and prolonged action .

Anti-inflammatory Effects

This compound has demonstrated superior anti-inflammatory effects compared to free dexamethasone. A study indicated that DP administered as a lipid emulsion showed a 5.6-fold increase in anti-inflammatory potency compared to conventional dexamethasone in a carrageenan-induced edema model .

Table 1: Comparative Anti-inflammatory Potency of Dexamethasone Preparations

PreparationAnti-inflammatory Potency (Relative)
Dexamethasone Sodium Phosphate1.0
This compound5.6

Tissue Distribution

Studies have shown that this compound has a preferential distribution in inflamed tissues compared to free dexamethasone. In a rat model, DP exhibited higher concentrations in the blood, spleen, and inflamed tissues after intravenous administration . This targeted delivery is crucial for enhancing therapeutic outcomes in inflammatory conditions.

Case Studies

  • Epstein-Barr Virus-Associated Hemophagocytic Lymphohistiocytosis (EBV-HLH) :
    A nationwide survey in Japan reported on 14 pediatric cases treated with this compound. After one week of treatment, significant clinical improvements were observed:
    • Fever resolution in 77% of patients
    • Cytopenia resolution in 38%
    • Splenomegaly resolution in 77%
      Additionally, 62% of patients showed a reduction in ferritin levels by 50% or more .
  • Graft-Versus-Host Disease (GVHD) :
    In a murine model of GVHD, DP significantly reduced macrophage viability and migration capacity compared to standard dexamethasone. The treatment led to decreased GVHD scores and improved survival rates .
  • Spinal Epidural Injection :
    A study on rats demonstrated that epidural administration of this compound resulted in significant recovery from mechanical allodynia and motor dysfunction associated with spinal stenosis after two weeks of therapy .

Safety Profile

This compound has been associated with fewer adverse events compared to traditional corticosteroids. In the EBV-HLH study, only two infectious events were reported among the treated patients . Moreover, its formulation as a lipid emulsion minimizes systemic side effects commonly associated with glucocorticoids.

Q & A

Basic Research Questions

Q. What experimental models are commonly used to evaluate the anti-inflammatory efficacy of Dexamethasone palmitate (DXP), and what methodological considerations are critical for reproducibility?

  • Answer: DXP's anti-inflammatory effects are frequently studied in in vitro models such as RAW 264.7 macrophages exposed to lipopolysaccharide (LPS), where cytokine release (e.g., TNF-α, MCP-1) is measured via ELISA . For in vivo studies, the Brown Norway rat model of choroidal neovascularization (CNV) is employed, with intravitreal (IVT) injections of DXP emulsions (4 µg/0.5 µL) to assess drug delivery efficacy . Key considerations include:

  • Cell culture protocols: Standardizing incubation times (e.g., 24 hours) and DXP concentrations (e.g., 100 µg/mL) to ensure consistent cytokine suppression .
  • Animal model validation: Confirming laser-induced CNV lesions via histopathology and using PBS or Kenacort as controls .
  • Data reporting: Detailing preparation methods (e.g., emulsion stability, particle size) to enable replication .

Q. How does the lipophilic nature of DXP influence its pharmacokinetic profile compared to dexamethasone (DXM), and what methodologies are used to quantify this difference?

  • Answer: DXP's palmitate ester group enhances lipophilicity, prolonging half-life and enabling sustained release. Pharmacokinetic studies in mice compare plasma DXM levels after administering DXP-loaded nanoparticles (DXP-NPs) vs. soluble dexamethasone phosphate (DSP). Key methods include:

  • High-performance liquid chromatography (HPLC): To measure DXM concentrations in plasma and tissues over time (e.g., up to 18 hours post-injection) .
  • Biodistribution analysis: Demonstrating reduced hepatic and renal accumulation of DXM when delivered via DXP-NPs, attributed to nanoparticle stability and controlled release .
  • Serum stability assays: Incubating DXP-NPs in serum to quantify free DXM release kinetics, explaining prolonged anti-inflammatory effects .

Advanced Research Questions

Q. How can nanoparticle formulations of DXP address the contradiction between its low glucocorticoid receptor affinity and observed therapeutic efficacy in inflammatory diseases?

  • Answer: Despite DXP’s 47-fold lower receptor affinity than DXM , encapsulation in PLGA-PEG nanoparticles enhances efficacy through:

  • Passive targeting: Exploiting the enhanced permeability and retention (EPR) effect in inflamed tissues (e.g., arthritic joints), increasing local drug concentrations .
  • Controlled release: Nanoparticles release free DXM gradually, maintaining therapeutic levels without systemic toxicity. X-ray diffraction confirms amorphous drug state, ensuring stability .
  • In vivo validation: In murine collagen-induced arthritis, DXP-NPs reduce joint inflammation and improve histopathological scores compared to soluble DSP, demonstrating efficacy despite lower receptor binding .

Q. What methodological approaches resolve discrepancies in DXP’s efficacy across different disease models (e.g., ocular vs. rheumatoid arthritis)?

  • Answer: Model-specific factors require tailored experimental designs:

  • Ocular models: IVT injections in Brown Norway rats prioritize emulsion stability (e.g., particle size <200 nm) to ensure retinal penetration .
  • Arthritis models: Nanoparticle size (~130 nm) and surface charge (zeta potential: -55 mV) are optimized for synovial retention .
  • Data normalization: Expressing efficacy metrics (e.g., cytokine reduction, lesion size) as percentages relative to baseline or controls to enable cross-study comparisons .

Methodological Recommendations

  • For cellular studies: Include LPS stimulation as a positive control for inflammation and validate cytokine assays with multiplex platforms .
  • For animal studies: Use stratified randomization to account for variability in disease induction (e.g., laser power in CNV models) .
  • For nanoparticle synthesis: Characterize drug encapsulation efficiency (>98%) and stability (21 days at 4°C) using dynamic light scattering (DLS) and HPLC .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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